molecular formula C8H10N2O2 B14845272 1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone

1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone

Katalognummer: B14845272
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: IULFGYXLZXLZIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol This compound features a pyridine ring substituted with an aminomethyl group at the 6-position and a hydroxyl group at the 4-position, along with an ethanone group at the 2-position

Vorbereitungsmethoden

The synthesis of 1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxy-6-methylpyridine with formaldehyde and ammonia to introduce the aminomethyl group, followed by oxidation to form the ethanone group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the hydroxyl and ethanone groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H10N2O2

Molekulargewicht

166.18 g/mol

IUPAC-Name

2-acetyl-6-(aminomethyl)-1H-pyridin-4-one

InChI

InChI=1S/C8H10N2O2/c1-5(11)8-3-7(12)2-6(4-9)10-8/h2-3H,4,9H2,1H3,(H,10,12)

InChI-Schlüssel

IULFGYXLZXLZIX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=O)C=C(N1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.